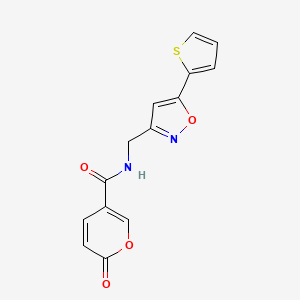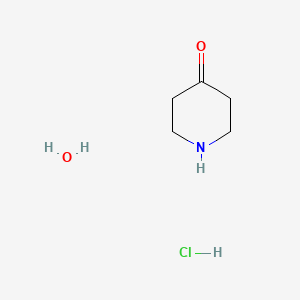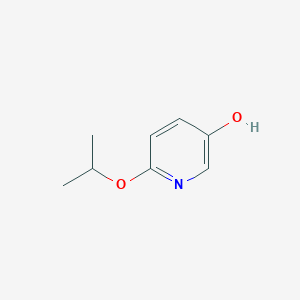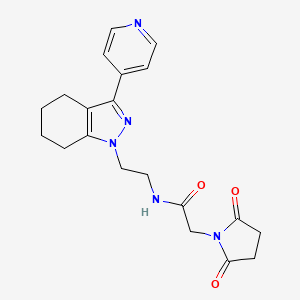
2-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2H-pyran-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2H-pyran-5-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyranocarboxamide derivative that has shown promising results in scientific research studies. In
Mécanisme D'action
The mechanism of action of 2-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2H-pyran-5-carboxamide is not fully understood. However, studies have suggested that this compound may act by inhibiting various signaling pathways involved in cancer cell proliferation and survival. Additionally, this compound may also act by reducing inflammation through the inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2H-pyran-5-carboxamide has several biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival. Additionally, this compound has also been shown to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2H-pyran-5-carboxamide in lab experiments are its potential anti-cancer and anti-inflammatory properties. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the research on 2-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2H-pyran-5-carboxamide. One direction is to further study its anti-cancer properties and identify the specific signaling pathways that this compound targets. Another direction is to investigate its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders. Additionally, future research could focus on improving the synthesis method of this compound to increase its yield and purity. Overall, the potential applications of this compound make it an exciting area of research for the scientific community.
Méthodes De Synthèse
The synthesis method of 2-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2H-pyran-5-carboxamide involves the reaction of 5-(thiophen-2-yl)isoxazole-3-carbaldehyde and ethyl 2-oxo-4-phenylbutyrate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Applications De Recherche Scientifique
2-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2H-pyran-5-carboxamide has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of interest is its anti-cancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models.
Propriétés
IUPAC Name |
6-oxo-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]pyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c17-13-4-3-9(8-19-13)14(18)15-7-10-6-11(20-16-10)12-2-1-5-21-12/h1-6,8H,7H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGADZZNIBNJXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CNC(=O)C3=COC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2H-pyran-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2853980.png)





![Isopropyl 5-[2-(piperidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2853994.png)

![N-benzyl-2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2853997.png)


![4-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile](/img/structure/B2854000.png)
